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Pyrimidine-2,4,5-triamine

Catalog No.
S663970
CAS No.
3546-50-7
M.F
C4H7N5
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine-2,4,5-triamine

CAS Number

3546-50-7

Product Name

Pyrimidine-2,4,5-triamine

IUPAC Name

pyrimidine-2,4,5-triamine

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9)

InChI Key

CSNFMBGHUOSBFU-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)N)N)N

Canonical SMILES

C1=C(C(=NC(=N1)N)N)N

Potential as a Building Block for Pharmaceuticals

The presence of three amine groups in PT makes it a versatile building block for the synthesis of various pharmaceuticals. Studies have investigated its potential in the development of:

  • Anticancer drugs: PT can be modified and incorporated into molecules targeting specific processes in cancer cells. For instance, research suggests that PT derivatives could inhibit the growth of certain cancer cell lines [].
  • Antiviral drugs: PT's ability to interact with specific enzymes involved in viral replication makes it a potential candidate for antiviral drug development [].

Pyrimidine-2,4,5-triamine is a heterocyclic organic compound characterized by its molecular formula C4H8N6C_4H_8N_6. This compound features a pyrimidine ring with three amino groups located at the 2, 4, and 5 positions. Its structure allows for significant reactivity and versatility in chemical synthesis, making it a valuable intermediate in various applications, particularly in medicinal chemistry and organic synthesis.

  • Potential irritant: PT may irritate skin and eyes upon contact.
  • Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.
  • Proper handling: Standard laboratory practices for handling organic compounds should be followed when working with PT.

  • Oxidation: This compound can be oxidized to form various derivatives depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions typically convert nitro or azo groups to amino groups. Sodium dithionite is frequently employed as a reducing agent.
  • Substitution: The amino groups can engage in substitution reactions, leading to the formation of diverse substituted pyrimidine derivatives.

The major products formed from these reactions vary based on the specific reagents and conditions utilized.

Pyrimidine derivatives, including pyrimidine-2,4,5-triamine, exhibit notable biological activities. Research indicates that compounds derived from pyrimidines can act as inhibitors of enzymes such as tyrosinase, which is involved in melanin production. For example, studies have shown that certain pyrimidine derivatives demonstrate moderate inhibitory effects against tyrosinase activity, making them potential candidates for therapeutic applications in skin pigmentation disorders .

The synthesis of pyrimidine-2,4,5-triamine can be achieved through several methods:

  • Reduction of Nitropyrimidines: One common method involves reducing 5-nitropyrimidine-2,4-diamine using sodium dithionite or hydrogenation techniques. For instance, using palladium on carbon as a catalyst under controlled conditions has yielded satisfactory results .
  • Condensation Reactions: Another approach includes condensation reactions involving various nitrogenous compounds under acidic or basic conditions to form the desired triamine structure.
  • Industrial Production: Industrial synthesis often follows similar routes but is scaled for higher yields and purity. The choice of reducing agents and reaction conditions may vary based on production requirements.

Pyrimidine-2,4,5-triamine serves multiple purposes across different fields:

  • Pharmaceuticals: It acts as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer treatment.
  • Agriculture: Compounds derived from pyrimidines are investigated for their potential use as herbicides and fungicides due to their biological activity.
  • Biochemical Research: Its derivatives are utilized in enzyme inhibition studies and other biochemical applications.

Interaction studies involving pyrimidine-2,4,5-triamine have revealed its potential as an enzyme inhibitor. For instance, research has demonstrated that certain derivatives can effectively inhibit tyrosinase activity with comparable efficacy to established inhibitors like kojic acid . The kinetic studies suggest a noncompetitive inhibition mechanism.

Pyrimidine-2,4,5-triamine shares similarities with several other compounds within the pyrimidine family. Here are some notable comparisons:

Compound NameNumber of Amino GroupsUnique Features
2,4-Diaminopyrimidine2Used primarily in chemical syntheses
2,6-Diaminopyrimidine2Employed in pharmaceutical synthesis
2,4,6-Triaminopyrimidine3Precursor for synthesizing pyrimidine-2,4,5-triamine
2,4,5-Triaminopyrimidine3Exhibits unique reactivity due to specific amino placements

Uniqueness

Pyrimidine-2,4,5-triamine is distinguished by its three amino groups' strategic placement on the pyrimidine ring. This configuration enhances its reactivity and versatility compared to other related compounds. Its ability to participate in diverse

XLogP3

-1.2

Other CAS

50855-02-2
3546-50-7

Dates

Last modified: 08-15-2023

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